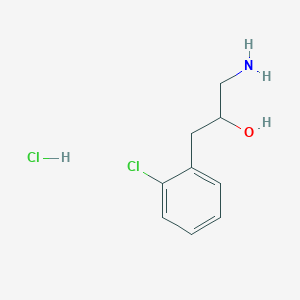
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO·HCl It is a hydrochloride salt of an amino alcohol, characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group attached to a propane backbone
Preparation Methods
The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride can be compared with similar compounds such as:
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride: Similar structure but different position of the amino and hydroxyl groups.
2-Amino-1-(3-chlorophenyl)propan-1-ol: Different position of the chlorophenyl group.
1-Amino-2-(4-chlorophenyl)propan-2-ol hydrochloride: Different position of the chlorophenyl group.
Properties
Molecular Formula |
C9H13Cl2NO |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-amino-3-(2-chlorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4,8,12H,5-6,11H2;1H |
InChI Key |
ZNDBEKHIMRPCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




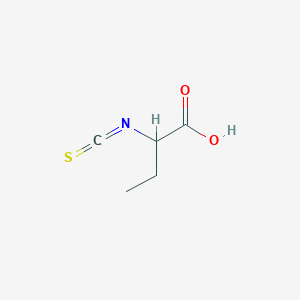
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
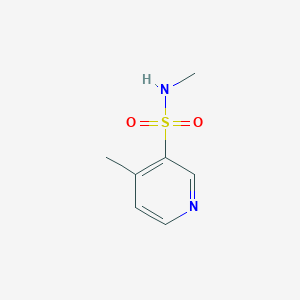
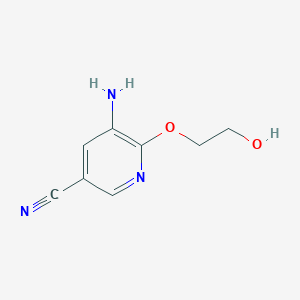
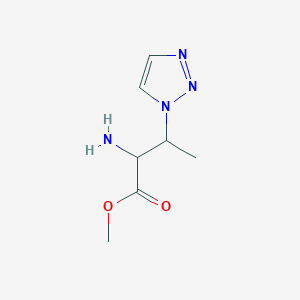
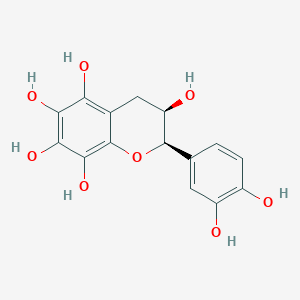
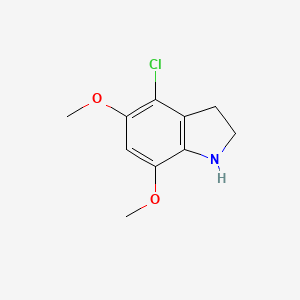
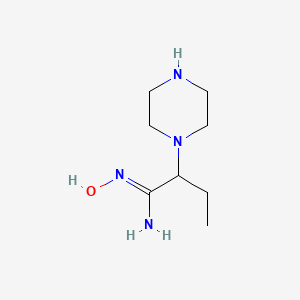
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
